Udp-Galactose

Glycosyltransferase specificity Donor substrate discrimination β4Gal-T1 kinetics

Uridine 5′-diphosphogalactose (UDP-Gal) is an activated sugar nucleotide that serves as the universal galactosyl donor for Leloir-pathway galactosyltransferases (EC 2.4.1.x) in prokaryotic and eukaryotic glycobiology. Unlike simple galactose, its nucleotide-activated form provides the thermodynamic drive and molecular recognition elements required for enzymatic glycosidic bond formation, making it the mandatory substrate for synthesizing galactose-containing oligosaccharides, glycoproteins, and glycolipids.

Molecular Formula C15H24N2O17P2
Molecular Weight 566.30 g/mol
CAS No. 2956-16-3
Cat. No. B1216138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdp-Galactose
CAS2956-16-3
SynonymsDiphosphate Galactose, Uridine
Diphosphogalactose, Uridine
Galactose, UDP
Galactose, Uridine Diphosphate
Pyrophosphogalactose, Uridine
UDP Galactose
UDPGal
Uridine Diphosphate Galactose
Uridine Diphosphogalactose
Uridine Pyrophosphogalactose
Molecular FormulaC15H24N2O17P2
Molecular Weight566.30 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1
InChIKeyHSCJRCZFDFQWRP-ABVWGUQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-Galactose (CAS 2956-16-3) Procurement Guide for Specialized Galactosyltransferase Research


Uridine 5′-diphosphogalactose (UDP-Gal) is an activated sugar nucleotide that serves as the universal galactosyl donor for Leloir-pathway galactosyltransferases (EC 2.4.1.x) in prokaryotic and eukaryotic glycobiology [1]. Unlike simple galactose, its nucleotide-activated form provides the thermodynamic drive and molecular recognition elements required for enzymatic glycosidic bond formation, making it the mandatory substrate for synthesizing galactose-containing oligosaccharides, glycoproteins, and glycolipids [2]. Its stereochemistry at the C-4 hydroxyl (axial in galactose, equatorial in glucose) represents a critical structural determinant that glycosyltransferases exploit to discriminate against the closely related UDP-glucose donor [1].

Substrate Type Universal Leloir-pathway galactosyl donor
Form Disodium salt; lyophilized for assay reproducibility
Workflow Fit Glycosyltransferase kinetics, glycan synthesis, structural biology

Why UDP-Galactose Cannot Be Substituted with Generic Sugar Nucleotide Analogs


Research procurement that treats UDP-Galactose as interchangeable with UDP-glucose (UDP-Glc), UDP-N-acetylgalactosamine (UDP-GalNAc), or GDP-mannose ignores the exquisite donor specificity encoded in glycosyltransferase active sites. Key galactosyltransferases such as human blood group B transferase (GTB) and bovine β-1,4-galactosyltransferase I (β4Gal-T1) bind UDP-Glc with affinities comparable to UDP-Gal yet exhibit glucosyl transfer efficiencies that are 0.01–0.4% of the native galactosyl transfer rate [1][2]. This functional discrimination, rooted in the C-4 epimer geometry, is not predicted by binding data alone and invalidates generic donor substitution for any application requiring catalytic turnover or quantitative product formation [1].

Target: UDP-Galactose
Galactosyl donor competence Productive transition state; catalytic turnover confirmed
Enzymatic synthesis yield High reported preparative yield via one-pot route
Assay reproducibility Disodium salt with defined storage stability
Generic Analog: UDP-Glucose
Non-productive binding Binds but does not support catalysis; competitive inhibitor
Negligible glucosyl transfer Reported glucosyltransferase activity near zero for key human GTB
Synthesis inefficiency One-pot yield markedly lower; unsuitable for multi-gram preparation

Quantitative Differential Evidence for UDP-Galactose Versus Closest Analogs


β-1,4-Galactosyltransferase I (β4Gal-T1) Discriminates 250-Fold Against UDP-Glucose as Glucosyl Donor

Bovine β4Gal-T1, a canonical mammalian galactosyltransferase, transfers glucose (Glc-T activity) from UDP-Glc at an efficiency of only 0.3–0.4% relative to its native galactosyltransferase (Gal-T) activity with UDP-Gal [1][2]. This >250-fold discrimination (0.3% relative rate) is measured under identical assay conditions with the same acceptor (GlcNAc). The discrimination is not due to differential binding; crystal structures show that the O4 hydroxyl orientation of glucose creates steric hindrance that impairs catalysis, not binding [2].

β4Gal-T1 Donor Preference
Head-to-head
Gal-T activity with UDP-Gal = 100%
Glc-T activity with UDP-Glc = 0.3–0.4% of Gal-T
≥250-fold preference for UDP-Gal
Supports exclusive UDP-Gal requirement for galactosyltransferase activity
Bovine β4Gal-T1; GlcNAc acceptor; Mn²⁺ present
Glycosyltransferase specificity Donor substrate discrimination β4Gal-T1 kinetics

Human Blood Group B Galactosyltransferase (GTB) Shows 10,000-Fold Discrimination Against UDP-Glucose

Recombinant human blood group B galactosyltransferase (GTB) transfers glucose from UDP-Glc at a rate that is only 0.01% of its native galactose transfer rate from UDP-Gal [1]. Unlike β4Gal-T1, which retains trace glucosyltransferase activity, GTB is essentially a strict galactosyltransferase, making UDP-Gal indispensable. Under identical acceptor and buffer conditions, UDP-Glc is functionally inert as a donor substrate for GTB.

GTB Donor Selectivity
Head-to-head
Gal-T rate with UDP-Gal = 100%
Glc-T rate with UDP-Glc = 0.01% of Gal-T
10,000-fold preference for UDP-Gal
Reported near-zero glucosyltransferase activity; UDP-Gal essential for blood group B antigen synthesis
Recombinant human GTB; H-antigen acceptor
Blood group biosynthesis GTB donor specificity UDP-sugar selectivity

Enzymatic Synthesis Yield: UDP-Gal Achieves 90% vs. UDP-Glc at 26% in One-Pot System

A one-pot three-enzyme system (SpGalK + SpGalU + ATP regeneration) produced UDP-Gal in 90% yield, whereas UDP-Glc yield reached only 26% under identical conditions using Gal/Glc, ATP, and UTP as substrates [1]. This 3.5-fold yield differential reflects inherent kinetic preferences of the coupled enzyme system and directly impacts cost-effectiveness for in-house synthesis or custom manufacturing.

One-Pot Synthesis Yield
Head-to-head
UDP-Gal isolated yield = 90%
UDP-Glc isolated yield = 26%
Supports higher synthetic productivity for UDP-Gal via one-pot enzymatic route
SpGalK/SpGalU system; ATP, UTP substrates
Sugar nucleotide synthesis One-pot enzymatic synthesis UDP-sugar yield optimization

UDP-Gal Exhibits Moderately Higher Catalytic Efficiency Than UDP-Glc for Epimerase TMGalE

For the bifunctional UDP-GlcNAc/Glc 4-epimerase TMGalE from Thermotoga maritima, the catalytic efficiency (kcat/Km) for UDP-Gal is approximately 1.2-fold higher than for UDP-Glc [1]. Although this enzyme interconverts the two epimers physiologically, the kinetic bias toward UDP-Gal may influence directionality in coupled assay systems. Notably, the same enzyme shows far stronger differentiation for N-acetylated substrates (kcat/Km for UDP-GalNAc ~25-fold higher than for UDP-Gal).

TMGalE Catalytic Bias
Cross-study comparable
kcat/Km for UDP-Gal ~1.2-fold higher than UDP-Glc
Indicates UDP-Gal not rate-limiting in epimerase-coupled regeneration cascades
TMGalE (T. maritima); BRENDA curated kinetic data
UDP-sugar 4-epimerase Catalytic efficiency Thermotoga maritima

Transition-State Discrimination Mechanism Confirmed by STD NMR: UDP-Glc Binds but Cannot React

Saturation transfer difference (STD) NMR experiments on human GTB reveal that UDP-Gal and UDP-Glc adopt identical bound conformations within experimental error. Despite indistinguishable binding epitopes, only UDP-Gal proceeds to a productive transition state promoted by the Asp302/Glu303 'molecular tweezers' motif [1]. This mechanistic evidence explains why binding-based screening (e.g., SPR, ITC) cannot predict donor competency: UDP-Glc is a competitive inhibitor, not a functional alternative.

Binding vs. Catalysis (NMR)
Supporting evidence
Identical STD NMR binding epitopes for UDP-Gal and UDP-Glc; only UDP-Gal proceeds to productive transition state
Binding-based screening cannot predict donor competency; UDP-Gal required for functional assays
Human GTB; Asp302/Glu303 molecular tweezers motif
Donor substrate recognition Molecular tweezers mechanism STD NMR epitope mapping

UDP-Gal Disodium Salt Offers Defined Storage Stability for Reproducible Kinetic Assays

Commercial UDP-Galactose disodium salt (≥97% purity) is supplied as a lyophilized powder with documented stability: stock solutions in water are stable for up to 2 months at -20°C, and the solid is stable for at least 2 years at -20°C . This defined shelf-life specification contrasts with the free acid form or custom-synthesized UDP-Gal preparations, where variable counterion content and hygroscopicity can introduce batch-to-batch variability in kinetic assays.

Storage Stability Profile
Specification review
Disodium salt: ≥97% purity
Solution ≤2 months (-20°C); solid ≥2 years (-20°C)
Supplier-stated purity and stability; verify for assay reproducibility
Lyophilized powder; vendor-verified specification
Nucleotide sugar storage UDP-Gal disodium salt Assay reproducibility

Evidence-Backed Application Scenarios Where UDP-Galactose Selection Is Quantitatively Justified


Enzymatic Synthesis of Galactose-Containing Oligosaccharides, Glycoproteins, and Blood Group Antigens

For preparative or industrial synthesis of galactosylated glycans (e.g., Gal-β1,4-GlcNAc, Gal-α1,3-Gal epitopes, blood group B trisaccharides), UDP-Galactose is the exclusive viable donor. UDP-Glc yields <0.4% product under identical conditions with β4Gal-T1 [1], and GTB shows negligible product formation (0.01%) [2]. Substitution of UDP-Gal with UDP-Glc for these targets is not a cost optimization but a protocol failure.

In-House or Custom Multi-Gram Synthesis of UDP-Galactose via One-Pot Enzymatic Route

The one-pot three-enzyme system using SpGalK and SpGalU achieves a 90% isolated yield for UDP-Gal [3], compared to only 26% for UDP-Glc under the same conditions. Researchers scaling up sugar nucleotide production should prioritize UDP-Gal synthesis protocols, as the current enzymatic route delivers 3.5-fold higher productivity than the analogous UDP-Glc process.

Donor Substrate Specificity Studies of Glycosyltransferases (GT-A Family, CAZy GT6/GT7)

When characterizing novel galactosyltransferases or engineered variants (e.g., Arg228Lys β4Gal-T1 mutants [1]), UDP-Galactose is the mandatory positive control donor. Binding-based screening with analogs (UDP-Glc, UDP-GlcNAc) cannot predict catalytic competency, as demonstrated by identical STD NMR binding epitopes yet complete catalytic inactivity of UDP-Glc with GTB [4]. Functional donor screens must include UDP-Gal to establish baseline galactosyltransferase activity.

Structural Biology of Glycosyltransferase-Donor Complexes: Trapping the Catalytic Conformation

Crystallographic and NMR studies aiming to capture the Michaelis complex or transition-state mimic require UDP-Galactose, not UDP-Glc. Although both bind similarly, only UDP-Gal induces the 'molecular tweezers' conformational change (Asp302/Glu303) in GTB that leads to productive catalysis [4]. UDP-Glc yields a non-productive dead-end complex unsuitable for studying the catalytic itinerary.

Application
Selection Property
Validation Focus
Enzymatic synthesis of galactose-containing oligosaccharides and blood group antigens
Donor substrate specificity (C-4 epimer geometry)
Galactosyltransferase catalytic turnover and product formation
Multi-gram UDP-Gal synthesis via one-pot enzymatic route
Synthetic route productivity
Yield optimization and scalability of one-pot synthesis
Characterization of novel galactosyltransferases
Functional donor screening competency
Baseline galactosyltransferase activity with UDP-Gal positive control
Trapping catalytic conformation of GT-donor complexes
Induction of transition-state conformational change
Crystallographic/NMR capture of productive Michaelis complex

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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